(R)-4-Isopropyldihydrofuran-2(3H)-one

Chiral resolution Enantiomeric purity Brivaracetam impurity profiling

(R)-4-Isopropyldihydrofuran-2(3H)-one (CAS 80410-19-1) is a chiral γ-butyrolactone bearing a branched isopropyl substituent at the 4-position. With molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol, it contains one defined stereocenter (4R configuration).

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Cat. No. B12957762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Isopropyldihydrofuran-2(3H)-one
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(C)C1CC(=O)OC1
InChIInChI=1S/C7H12O2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1
InChIKeyKSHNENOHFJQWJE-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Isopropyldihydrofuran-2(3H)-one (CAS 80410-19-1): Procurement-Relevant Chiral Lactone Profile for Asymmetric Synthesis


(R)-4-Isopropyldihydrofuran-2(3H)-one (CAS 80410-19-1) is a chiral γ-butyrolactone bearing a branched isopropyl substituent at the 4-position . With molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol, it contains one defined stereocenter (4R configuration) . The compound is catalogued as Brivaracetam Impurity 70 and is also referenced as a synthetic intermediate within the brivaracetam manufacturing impurity landscape [1]. Its computed physicochemical properties include a LogP of 1.2055, a topological polar surface area (TPSA) of 26.3 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond .

Why Generic Substitution of (R)-4-Isopropyldihydrofuran-2(3H)-one Fails: Stereochemical and Physicochemical Non-Interchangeability


The γ-butyrolactone scaffold with 4-position alkyl substitution presents users with a deceptive substitution landscape: multiple compounds share the identical molecular formula (C₇H₁₂O₂) and molecular weight (128.17 g/mol) yet diverge critically in stereochemistry, substituent topology, and conformational behavior . The (R)-enantiomer (CAS 80410-19-1) is not interchangeable with the (S)-enantiomer (CAS 53657-15-1) in any chirality-sensitive application, as their opposite absolute configurations produce distinct chiroptical properties and differential recognition by biological targets [1]. Furthermore, the branched isopropyl substituent imparts quantifiably different lipophilicity (LogP 1.21 vs. 1.5), rotatable bond count (1 vs. 2), and steric demand (Taft Es ≈ −0.47 vs. −0.36) compared to the linear n-propyl analog (R)-4-propyldihydrofuran-2(3H)-one (CAS 63095-51-2), which serves as the primary brivaracetam key intermediate [2]. Procurement of the non-stereospecific racemate (CAS 10547-88-3) introduces an enantiomeric impurity burden that is incompatible with pharmaceutical impurity-profiling workflows where single-enantiomer reference standards are mandated .

(R)-4-Isopropyldihydrofuran-2(3H)-one Quantitative Differentiation Evidence Guide


Absolute Stereochemical Configuration: (R) vs. (S) Enantiomer Differentiation by CAS Registry and Chiroptical Identity

(R)-4-Isopropyldihydrofuran-2(3H)-one (CAS 80410-19-1) is the stereochemically defined (4R)-enantiomer, distinguished from its opposite enantiomer (S)-4-isopropyldihydrofuran-2(3H)-one (CAS 53657-15-1) by opposite absolute configuration at the single stereogenic center . While both enantiomers share identical molecular formula (C₇H₁₂O₂), molecular weight (128.17 g/mol), computed LogP (1.2055), and TPSA (26.3 Ų), they are assigned distinct CAS numbers, different IUPAC names (dihydro-4-(1-methylethyl)-, (4R)- vs. (4S)-), and different InChIKey stereochemical descriptors [1]. In the brivaracetam impurity landscape, the (R)-isopropyl lactone is catalogued as Brivaracetam Impurity 70, whereas the (S)-enantiomer is listed as Brivaracetam Impurity 19/104, reflecting their non-interchangeable identities in pharmacopoeial impurity profiling .

Chiral resolution Enantiomeric purity Brivaracetam impurity profiling

Lipophilicity Differentiation: LogP 1.21 (Isopropyl) vs. LogP 1.50 (n-Propyl) in 4-Substituted γ-Butyrolactones

The (R)-4-isopropyl-substituted lactone exhibits a computed LogP of 1.2055, which is approximately 0.3 log units lower than the XLogP3 of 1.5 reported for the linear n-propyl analog (R)-4-propyldihydrofuran-2(3H)-one (CAS 63095-51-2) . This difference arises from the branched topology of the isopropyl group, which reduces the solvent-accessible hydrophobic surface area relative to the extended n-propyl chain despite identical heavy-atom count (C₇H₁₂O₂ for both) [1]. A ΔLogP of ~0.3 units corresponds to an approximately 2-fold difference in octanol-water partition coefficient, which is sufficient to alter reversed-phase HPLC retention behavior and biological membrane permeability predictions [2].

Lipophilicity QSAR Chromatographic retention Partition coefficient

Conformational Flexibility: Rotatable Bond Count of 1 (Isopropyl) vs. 2 (n-Propyl) and Its Implications for Molecular Recognition

(R)-4-Isopropyldihydrofuran-2(3H)-one contains a single rotatable bond (the C4–isopropyl C–C linkage), whereas the n-propyl analog (R)-4-propyldihydrofuran-2(3H)-one (CAS 63095-51-2) possesses two rotatable bonds (C4–Cα and Cα–Cβ of the n-propyl chain) . This difference has documented consequences for molecular recognition: each additional rotatable bond contributes approximately 0.5–1.0 kcal/mol of conformational entropy loss upon binding to a macromolecular target, as established by the seminal work of Murray and Verdonk [1]. The reduced flexibility of the isopropyl-substituted lactone may confer higher binding affinity in targets with constrained binding pockets that accommodate the branched substituent geometry [2].

Conformational entropy Molecular recognition Ligand efficiency Rotatable bonds

Steric Demand Differentiation: Taft Es ~ −0.47 (Isopropyl) vs. ~ −0.36 (n-Propyl) in 4-Substituted Lactone Reactivity

The isopropyl substituent at the 4-position presents a quantifiably greater steric demand than the n-propyl substituent, as captured by the Taft steric substituent constant Es. The established literature value for isopropyl is Es = −0.47, while n-propyl has Es = −0.36 [1]. This ΔEs of −0.11 reflects the increased steric bulk of the branched alkyl group, which directly impacts reaction rates in sterically sensitive transformations such as nucleophilic acyl substitution at the lactone carbonyl or enzymatic reduction of the lactone ring [2]. In the context of brivaracetam intermediate chemistry, where (R)-4-propyldihydrofuran-2(3H)-one is the canonical key intermediate, the bulkier isopropyl analog may display altered reactivity profiles with ene-reductases or chemical reducing agents [3].

Steric effects Taft equation Structure-reactivity relationships Substituent constants

Commercial Purity Specification: 97% Enantiomerically Defined (R)-Isomer vs. ≥95% Unspecified Stereochemistry

The (R)-enantiomer (CAS 80410-19-1) is commercially available with a documented purity specification of 97% (Leyan, Product No. 2213390), with the CAS number explicitly linked to the (4R) absolute configuration . In contrast, the non-stereospecific catalog entry under CAS 10547-88-3 (listed as 4-isopropyldihydrofuran-2(3H)-one without defined stereochemistry) carries a minimum purity of ≥95% and does not guarantee enantiomeric composition [1]. For pharmaceutical impurity reference standard applications, the defined stereochemistry and higher purity specification of the (R)-enantiomer are essential for accurate calibration curve preparation and limit of quantification (LOQ) determination in validated HPLC methods [2].

Purity specification Enantiomeric purity Reference standard Quality control

Molecular Complexity Index: Isopropyl (Complexity 118, S-enantiomer) vs. n-Propyl (Complexity 110) as a Descriptor of Structural Information Content

The computed molecular complexity index provides a single-numerical descriptor differentiating branched from linear 4-alkyl substitution in dihydrofuran-2(3H)-ones. For the (S)-isopropyl enantiomer (CAS 53657-15-1), the complexity value is 118, whereas the (R)-n-propyl analog (CAS 63095-51-2) registers a complexity of 110 [1]. While the exact complexity value for the (R)-isopropyl enantiomer (CAS 80410-19-1) was not directly retrieved from the search, the (R) and (S) enantiomers of a compound with a single stereocenter share identical constitutional descriptors, including complexity, as this index is insensitive to absolute configuration [2]. The ΔComplexity of +8 for the isopropyl-substituted scaffold reflects the increased constitutional information content of the branched vs. linear C₃ alkyl chain [3].

Molecular complexity Computed descriptors Structural differentiation Cheminformatics

Best Application Scenarios for (R)-4-Isopropyldihydrofuran-2(3H)-one Based on Quantitative Differentiation Evidence


Brivaracetam Impurity Reference Standard for Chiral HPLC Method Validation

As Brivaracetam Impurity 70 with defined (4R) stereochemistry and a commercial purity specification of 97%, (R)-4-isopropyldihydrofuran-2(3H)-one (CAS 80410-19-1) serves as a characterized reference standard for the development and validation of chiral HPLC methods monitoring process-related impurities in brivaracetam active pharmaceutical ingredient . The compound's LogP of 1.2055 and single rotatable bond differentiate its chromatographic behavior from both the n-propyl key intermediate (LogP 1.5, 2 rotatable bonds) and the (S)-enantiomer (CAS 53657-15-1, identical LogP but opposite elution order on chiral stationary phases), enabling unambiguous peak assignment in impurity profiling methods [1]. The systematic impurity profile study by Liao et al. (Tetrahedron 2020) provides the regulatory framework within which this reference standard is deployed for HPLC monitoring of nine process-related brivaracetam impurities [2].

Stereochemical Probe for Structure-Reactivity Studies of 4-Substituted γ-Butyrolactones

The quantifiable steric differentiation between the branched isopropyl substituent (Taft Es ≈ −0.47) and the linear n-propyl group (Taft Es ≈ −0.36) makes (R)-4-isopropyldihydrofuran-2(3H)-one a valuable stereochemical probe for investigating steric effects on lactone reactivity . In enzymatic reduction studies where (R)-4-propyldihydrofuran-2(3H)-one is the canonical substrate for engineered ene-reductases in brivaracetam intermediate production, the bulkier isopropyl analog can be employed as a comparative substrate to map the steric tolerance of the enzyme active site and quantify the relationship between Taft Es and catalytic efficiency (k_cat/K_M) [1]. The reduced conformational flexibility (1 rotatable bond) of the isopropyl lactone may also influence the stereochemical outcome of ring-opening reactions relative to the more flexible n-propyl analog [2].

Chiral Building Block for Fragment-Based Drug Discovery Requiring Defined Lipophilicity and Low Conformational Entropy

With a computed LogP of 1.2055 (approximately 0.3 log units more polar than the n-propyl analog) and only 1 rotatable bond, (R)-4-isopropyldihydrofuran-2(3H)-one presents a physicochemical profile suited for fragment-based drug discovery campaigns that prioritize ligand efficiency metrics . The lower lipophilicity relative to the n-propyl analog aligns with the LipE (lipophilic ligand efficiency) optimization paradigm, where reduced LogP contributes to more favorable ADMET profiles [1]. The single rotatable bond minimizes the conformational entropy penalty upon target binding (estimated at ~0.5–1.0 kcal/mol per restricted rotor), potentially yielding improved binding enthalpy/entropy compensation relative to more flexible γ-butyrolactone building blocks [2].

Enantiopure Synthetic Intermediate for Diastereoselective Transformations in Medicinal Chemistry

The (4R) absolute configuration of this isopropyl-substituted γ-butyrolactone provides a defined stereochemical handle for substrate-controlled diastereoselective transformations . In the context of brivaracetam-related medicinal chemistry, the (2S,4R) stereochemistry of the active pharmaceutical ingredient establishes a precedent for the utility of (4R)-configured lactone intermediates in constructing the pyrrolidine ring system with correct relative stereochemistry [1]. The commercial availability of the (R)-enantiomer at 97% purity, with explicit CAS registry (80410-19-1) distinguishing it from the (S)-enantiomer (CAS 53657-15-1) and the non-stereospecific racemate (CAS 10547-88-3), enables procurement with documented stereochemical integrity for asymmetric synthesis applications [2].

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